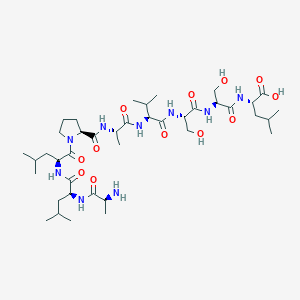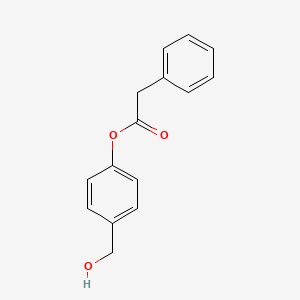![molecular formula C15H32OSi B12565314 (4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one CAS No. 178424-89-0](/img/structure/B12565314.png)
(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one is a complex organic compound characterized by its unique structural features. This compound contains a silyl group, which is a silicon-containing functional group, and a heptan-3-one backbone. The presence of the silyl group imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Silyl Group: The silyl group is introduced through a reaction between a suitable silicon-containing reagent, such as chlorodimethylsilane, and an appropriate alcohol or alkyl halide.
Coupling with Heptan-3-one: The silyl group is then coupled with heptan-3-one using a coupling reagent like lithium diisopropylamide (LDA) under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one involves its interaction with specific molecular targets. The silyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The molecular pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S)-3-((dimethyl(2,3-dimethylbutan-2-yl)silyl)methyl)butan-2-ol: A similar compound with a different backbone structure.
2,3-Dimethylbutane: A structurally related compound with different functional groups.
Uniqueness
(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one is unique due to its specific stereochemistry and the presence of the silyl group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
178424-89-0 |
|---|---|
Fórmula molecular |
C15H32OSi |
Peso molecular |
256.50 g/mol |
Nombre IUPAC |
(4S)-4-[2,3-dimethylbutan-2-yl(dimethyl)silyl]heptan-3-one |
InChI |
InChI=1S/C15H32OSi/c1-9-11-14(13(16)10-2)17(7,8)15(5,6)12(3)4/h12,14H,9-11H2,1-8H3/t14-/m0/s1 |
Clave InChI |
GGQQPCFXJQWILA-AWEZNQCLSA-N |
SMILES isomérico |
CCC[C@@H](C(=O)CC)[Si](C)(C)C(C)(C)C(C)C |
SMILES canónico |
CCCC(C(=O)CC)[Si](C)(C)C(C)(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


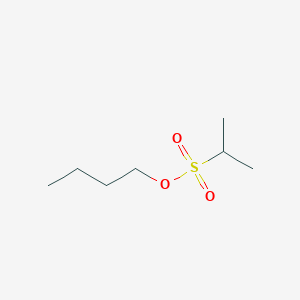
![3-(4-Fluoroanilino)-1-[4-(hexyloxy)phenyl]prop-2-en-1-one](/img/structure/B12565244.png)
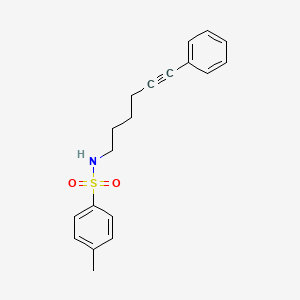
![4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine](/img/structure/B12565258.png)
![1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12565261.png)
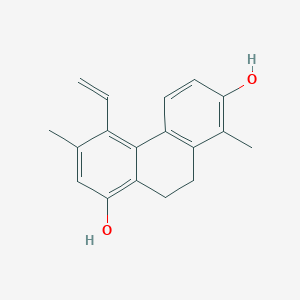
![2-[Ethyl(phenyl)phosphanyl]pyridine](/img/structure/B12565277.png)
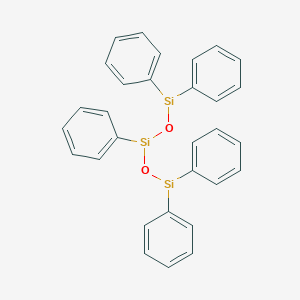
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide](/img/structure/B12565283.png)


![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)
